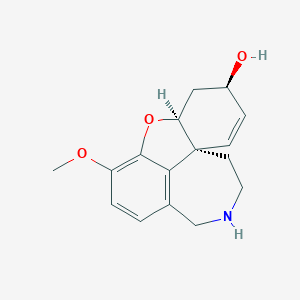

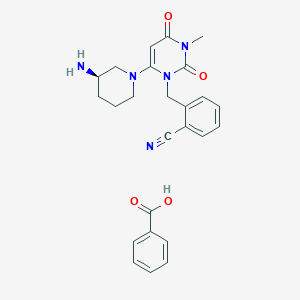

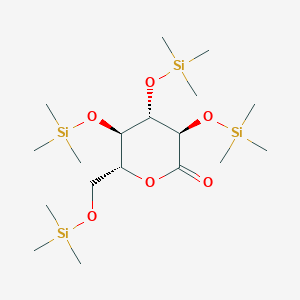

![molecular formula C16H21N3O4S B192893 4-[2-[(3-Etil-4-metil-2-oxo-3-pirrolin-1-il)carboxamido]etil]bencenosulfonamida CAS No. 119018-29-0](/img/structure/B192893.png)

4-[2-[(3-Etil-4-metil-2-oxo-3-pirrolin-1-il)carboxamido]etil]bencenosulfonamida

Descripción general

Descripción

La glimepirida sulfonamida es un derivado de la glimepirida, un fármaco antidiabético de la clase de las sulfonilureas, utilizado principalmente para el manejo de la diabetes mellitus tipo 2. La glimepirida sulfonamida conserva la estructura central de la glimepirida pero incluye un grupo sulfonamida, que puede influir en sus propiedades químicas y actividad biológica.

Aplicaciones Científicas De Investigación

Glimepiride sulfonamide has several scientific research applications:

Chemistry: Used as a model compound to study sulfonamide chemistry and reactivity.

Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

Medicine: Explored for its antidiabetic properties and potential use in combination therapies.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

La glimepirida sulfonamida ejerce sus efectos principalmente estimulando la liberación de insulina de las células beta pancreáticas. Lo hace bloqueando los canales de potasio sensibles al ATP, lo que conduce a la despolarización de las células beta y la consiguiente liberación de insulina. Además, puede aumentar la actividad de los receptores de insulina intracelulares, mejorando la captación de glucosa por las células .

Análisis Bioquímico

Biochemical Properties

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide interacts with several enzymes, proteins, and other biomolecules. It primarily targets the ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. By binding to these channels, the compound inhibits their activity, leading to the depolarization of the cell membrane. This depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration stimulates the exocytosis of insulin-containing granules, thereby enhancing insulin secretion .

Cellular Effects

The effects of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide on various cell types and cellular processes are profound. In pancreatic beta cells, the compound enhances insulin secretion, which is crucial for glucose homeostasis. Additionally, it influences cell signaling pathways by modulating the activity of K_ATP channels and voltage-gated calcium channels. This modulation affects gene expression and cellular metabolism, leading to improved glucose uptake and utilization in peripheral tissues .

Molecular Mechanism

At the molecular level, 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide exerts its effects through specific binding interactions with K_ATP channels. The compound binds to the sulfonylurea receptor (SUR1) subunit of the K_ATP channel complex, causing a conformational change that inhibits channel activity. This inhibition leads to membrane depolarization and subsequent activation of voltage-gated calcium channels. The resulting calcium influx triggers insulin secretion. Additionally, the compound may influence gene expression by modulating transcription factors involved in insulin synthesis and secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained insulin secretion and improved glucose tolerance in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide vary with different dosages in animal models. At low doses, the compound effectively enhances insulin secretion without causing significant adverse effects. At high doses, it may induce hypoglycemia and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. Careful dosage optimization is essential to balance efficacy and safety .

Metabolic Pathways

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2C9. The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolites are excreted mainly through the urine. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its uptake and distribution. The compound’s localization and accumulation in pancreatic beta cells are critical for its insulinotropic effects. Additionally, its distribution in peripheral tissues contributes to its overall pharmacological activity .

Subcellular Localization

The subcellular localization of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm of pancreatic beta cells, where it interacts with K_ATP channels on the cell membrane. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments. The precise localization of the compound is essential for its insulinotropic effects and overall therapeutic efficacy .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la glimepirida sulfonamida generalmente implica la reacción de la glimepirida con reactivos de sulfonamida. Un método común comienza con la preparación de glimepirida, que implica la reacción de 3-etil-4-metil-2-oxo-2,5-dihidro-1H-pirrol-1-carboxamida con 4-(2-(4-metilciclohexil)carbamoylsulfamoyl)fenetilamina en condiciones específicas . La glimepirida resultante se hace reaccionar luego con reactivos de sulfonamida para introducir el grupo sulfonamida, formando glimepirida sulfonamida.

Métodos de producción industrial

La producción industrial de glimepirida sulfonamida sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica un control estricto de las condiciones de reacción, los pasos de purificación y el control de calidad para garantizar que el producto final cumpla con las normas farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

La glimepirida sulfonamida se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar sulfoxidos y sulfones.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en aminas.

Sustitución: El grupo sulfonamida puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse en reacciones de sustitución.

Principales productos formados

Oxidación: Sulfoxidos y sulfones.

Reducción: Aminas.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones en investigación científica

La glimepirida sulfonamida tiene varias aplicaciones en investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la química y la reactividad de las sulfonamidas.

Biología: Se investiga por sus posibles efectos sobre los procesos celulares y la inhibición enzimática.

Medicina: Se explora por sus propiedades antidiabéticas y su posible uso en terapias combinadas.

Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.

Comparación Con Compuestos Similares

Compuestos similares

Glipizida: Otra sulfonilurea con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Gliburida: Una sulfonilurea con una duración de acción más prolongada en comparación con la glimepirida.

Tolbutamida: Una sulfonilurea más antigua con una duración de acción más corta.

Singularidad

La glimepirida sulfonamida es única debido a su grupo sulfonamida específico, que puede influir en su reactividad química y actividad biológica. En comparación con otras sulfonilureas, puede ofrecer diferentes perfiles farmacocinéticos y posibles beneficios terapéuticos .

Propiedades

IUPAC Name |

4-ethyl-3-methyl-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEMFZRCUKJSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152297 | |

| Record name | Glimepiride sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119018-29-0 | |

| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119018-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glimepiride sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119018290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-((3-ethyl-4-methyl-2-oxo-pyrrolin-1-yl)carboxamido)ethyl)benzenesulfonamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrrole-1-carboxamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIMEPIRIDE SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612913U5L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of glimepiride sulfonamide in regulating blood glucose levels?

A1: Research suggests that glimepiride sulfonamide exerts its gluco-regulatory effects through multiple mechanisms. Primarily, it acts as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. [] This enzyme is responsible for the degradation of incretin hormones like GLP-1, which stimulate insulin release and suppress glucagon secretion. By inhibiting DPP-IV, glimepiride sulfonamide prolongs the action of incretin hormones, thereby improving glycemic control. Additionally, studies indicate that this compound may also contribute to glucose regulation by stimulating insulin secretion and inhibiting alpha-amylase activity. []

Q2: How does the structure of glimepiride sulfonamide contribute to its ability to bind to DPP-IV?

A2: While the provided research doesn't delve into the specifics of glimepiride sulfonamide's interaction with DPP-IV, it highlights that in silico docking studies demonstrated strong binding efficiency between the two. [] This suggests that the compound's structure, which shares similarities with known DPP-IV inhibitors like sitagliptin and DPP-728, allows it to effectively interact with the enzyme's active site. [] Further research, including crystallography studies, could provide a more detailed understanding of the binding interactions.

Q3: How is glimepiride sulfonamide quantified in pharmaceutical formulations, and what are the regulatory limits for its presence as an impurity in glimepiride tablets?

A3: Several studies utilized high-performance liquid chromatography (HPLC) methods to quantify glimepiride sulfonamide in the presence of glimepiride and other related compounds. [, ] These methods typically employ reversed-phase C8 or C18 columns and UV detection at 230 nm. [, ] While the research does not explicitly state the regulatory limits for glimepiride sulfonamide as an impurity in glimepiride tablets, one study mentioned a quantitation limit of 0.24 μg/mL for this compound during quality control assessments. [] This highlights the importance of sensitive and validated analytical techniques for monitoring impurity levels in pharmaceutical formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

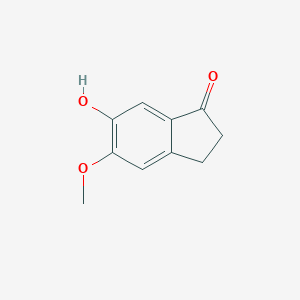

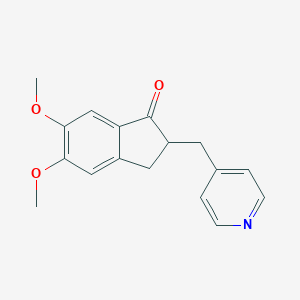

![4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B192812.png)

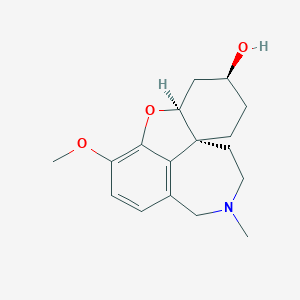

![(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one](/img/structure/B192814.png)